molecular formula C15H26N2O B12487541 N,N-diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine CAS No. 854650-16-1

N,N-diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine

Cat. No.: B12487541
CAS No.: 854650-16-1
M. Wt: 250.38 g/mol
InChI Key: SRTSMDOWGHWXCQ-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzyl chloride with diethylamine to form N,N-diethyl-2-methoxybenzylamine. This intermediate is then reacted with 1,3-dibromopropane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-1,3-propanediamine
  • N,N-dimethyl-1,3-propanediamine
  • N,N-diethyl-N’-(2-hydroxybenzyl)propane-1,3-diamine

Uniqueness

N,N-diethyl-N’-(2-methoxybenzyl)propane-1,3-diamine is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and potentially its biological activity compared to similar compounds.

Properties

CAS No.

854650-16-1

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-methoxyphenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C15H26N2O/c1-4-17(5-2)12-8-11-16-13-14-9-6-7-10-15(14)18-3/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3

InChI Key

SRTSMDOWGHWXCQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CC=CC=C1OC

Origin of Product

United States

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